N-(diphenylmethyl)-4-piperidinamine

muscarinic receptor M1 antagonist acetylcholine

N-(Diphenylmethyl)-4-piperidinamine (CAS 103915-38-4, molecular formula C₁₈H₂₂N₂, molecular weight 266.386 g/mol) is a substituted 4-aminopiperidine derivative bearing a benzhydryl (diphenylmethyl) substituent on the exocyclic amine nitrogen. This compound is structurally distinct from its positional isomer 1-(diphenylmethyl)-4-piperidinamine (CAS 57645-63-3), which carries the diphenylmethyl group on the piperidine ring nitrogen rather than on the 4-amino group.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
Cat. No. B8325436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(diphenylmethyl)-4-piperidinamine
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CNCCC1NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-3-7-15(8-4-1)18(16-9-5-2-6-10-16)20-17-11-13-19-14-12-17/h1-10,17-20H,11-14H2
InChIKeyHYFUTPVLSHUORX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Diphenylmethyl)-4-piperidinamine (CAS 103915-38-4): Chemical Identity and Key Physicochemical Properties for Procurement Specification


N-(Diphenylmethyl)-4-piperidinamine (CAS 103915-38-4, molecular formula C₁₈H₂₂N₂, molecular weight 266.386 g/mol) is a substituted 4-aminopiperidine derivative bearing a benzhydryl (diphenylmethyl) substituent on the exocyclic amine nitrogen . This compound is structurally distinct from its positional isomer 1-(diphenylmethyl)-4-piperidinamine (CAS 57645-63-3), which carries the diphenylmethyl group on the piperidine ring nitrogen rather than on the 4-amino group . The compound is catalogued in ChEMBL (CHEMBL3084881) and BindingDB (BDBM50453908) [1]. Published synthetic protocols describe its preparation via reductive amination of benzhydrylamine with N-substituted 4-piperidones, with the dihydrochloride salt obtained in 73% yield at 31-gram scale using HCl in ethanol [2].

Why Generic Substitution of N-(Diphenylmethyl)-4-piperidinamine Is Not Supported: The Critical Data Gap Assessment


⚠️ IMPORTANT CAVEAT: After extensive primary literature and database searching, no published, peer-reviewed study was identified that directly compares N-(diphenylmethyl)-4-piperidinamine (CAS 103915-38-4) against a named structural analog in a quantitative head-to-head assay with both values reported in the same experimental system. The compound's BindingDB entry (BDBM50453908) reports Ki values at M1 (2.70 nM) and M2 (38 nM) muscarinic receptors and the dopamine transporter (186 nM) [1]; however, these data derive from the ChEMBL database without a directly paired comparator compound, and critically, this BindingDB entry maps to the positional isomer 1-(diphenylmethyl)-4-piperidinamine (CAS 57645-63-3) rather than the target compound. Available antimicrobial activity data for the N-benzhydrylpiperidin-4-amine scaffold come from a 2011 study by Mittal et al. that evaluated only substituted derivatives (7a–7j), with no data reported for the unsubstituted parent compound itself as a comparator [2]. Patents (e.g., US4267318A) describe 1-(diarylmethyl)-4-piperidinamine derivatives as anticonvulsant and anti-ulcer agents [3], and a 2018 patent family (WO2014/202765) proposes N,N′-substituted piperidinamine compounds as Hsp70 modulators [4], but none contains N-(diphenylmethyl)-4-piperidinamine as a characterized exemplar with comparative data. Consequently, a scientific or industrial user cannot currently prioritize this compound over closely related analogs based on published quantitative differentiation evidence. The sections below present the limited available data with full transparency about their evidentiary limitations.

N-(Diphenylmethyl)-4-piperidinamine: Quantitative Evidence Inventory with Evidentiary Strength Classification


Muscarinic M1 Receptor Binding Affinity: Database-Reported Values with Structural Identity Caveat

BindingDB entry BDBM50453908 reports a Ki of 2.70 nM for binding to the rat muscarinic acetylcholine M1 receptor using [³H]pirenzepine displacement [1]. However, no comparator compound was tested in the same assay within a single published study, and the structural identity of the compound in this database entry may correspond to the positional isomer 1-(diphenylmethyl)-4-piperidinamine (CAS 57645-63-3) rather than the target compound (CAS 103915-38-4). For context within the broader chemotype, 4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide), a structurally related M1/M3 antagonist, displays Ki values in the 0.5–5 nM range at M1 receptors depending on the assay format [2].

muscarinic receptor M1 antagonist acetylcholine CNS pharmacology binding affinity

M1/M2 Muscarinic Subtype Selectivity: Inferring Differentiation Potential from Database Affinity Values

According to BindingDB, the compound (BDBM50453908) exhibits Ki values of 2.70 nM at rat M1 and 38 nM at rat M2 receptors, yielding a calculated M2/M1 selectivity ratio of approximately 14-fold [1]. If this M1-over-M2 preference is confirmed for the correct structural identity, it would contrast with non-selective muscarinic antagonists such as atropine, which shows roughly equipotent binding across M1–M5 subtypes (Ki values within a ~3–5 fold range) [2]. However, the absence of M3, M4, and M5 affinity data—and the unresolved structural identity issue—prevents any meaningful selectivity claim.

muscarinic subtype selectivity M1/M2 ratio receptor selectivity CNS safety margin

Dopamine Transporter (DAT) Binding: A Secondary Pharmacological Activity with Uncertain Relevance

BindingDB reports a Ki of 186 nM for binding to the rat dopamine transporter (DAT) using [³H]WIN-35428 displacement [1]. This affinity is ~69-fold weaker than the reported M1 affinity (2.70 nM) for the same database entry. In the broader diphenylmethylpiperidine chemotype, 2-DPMP (desoxypipradrol, 2-diphenylmethylpiperidine) is a potent DAT inhibitor with Ki values in the low nanomolar range (typically <10 nM) [2]. The ~20-fold or greater difference in DAT affinity suggests that N-(diphenylmethyl)-4-piperidinamine does not share the potent psychostimulant profile of 2-DPMP, but this inference is class-level only and has not been validated in a direct comparative study.

dopamine transporter DAT binding monoamine reuptake CNS off-target

Antimicrobial Activity of the N-Benzhydrylpiperidin-4-amine Scaffold: Parent Compound as Synthetic Entry Point, Not as Bioactive Lead

Mittal et al. (2011) synthesized ten substituted N-benzhydrylpiperidin-4-amine derivatives (7a–7j) and evaluated them against Gram-positive (Bacillus subtilis, Streptococcus aureus), Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria and fungi (Aspergillus niger, Aspergillus flavus) [1]. The study reported that most derivatives exhibited significant antibacterial and antifungal activities, but—critically—no antimicrobial data were reported for the unsubstituted parent compound N-(diphenylmethyl)-4-piperidinamine itself. The parent compound's value in this context is as a synthetic precursor or scaffold for derivative synthesis, not as a directly bioactive entity with characterized antimicrobial potency.

antimicrobial antibacterial antifungal piperidine scaffold medicinal chemistry

Synthetic Accessibility and Scalability: A Practical Procurement Consideration Supported by Published Protocol

A published synthetic protocol describes the preparation of N-(diphenylmethyl)-4-piperidinamine dihydrochloride via reductive amination of benzhydrylamine with N-substituted 4-piperidone, followed by HCl salt formation, yielding 31 g of product at 73% yield [1]. This contrasts with the synthesis of the positional isomer 1-(diphenylmethyl)-4-piperidinamine (CAS 57645-63-3), which typically proceeds via N-alkylation of 4-piperidinamine with a diphenylmethane halide [2]. The two synthetic routes are orthogonal, meaning the choice of isomer dictates entirely different starting materials, reagents, and purification strategies—a practical consideration for procurement when milligram-to-gram quantities of isomerically pure material are required.

reductive amination dihydrochloride salt gram-scale synthesis synthetic intermediate process chemistry

Evidence-Constrained Application Scenarios for N-(Diphenylmethyl)-4-piperidinamine Procurement


Scaffold for Antimicrobial SAR Exploration via Piperidine N-Substitution

Investigators developing structure–activity relationships for antimicrobial N-benzhydrylpiperidin-4-amines can use the parent compound as the unsubstituted scaffold reference point for synthesizing N-alkyl, N-aryl, or N-acyl derivatives, following the reductive amination methodology established by Mittal et al. (2011) [1]. The synthetic protocol at multi-gram scale has been demonstrated experimentally.

Muscarinic Receptor Tool Compound Development with Identity Verification Requirement

If the M1 receptor affinity (Ki = 2.70 nM, BindingDB BDBM50453908) is experimentally confirmed for the correct structural isomer CAS 103915-38-4, this compound could serve as a starting point for developing M1-preferring pharmacological probes [1]. Prior to any biological use, analytical verification of structural identity (e.g., by NMR, HRMS, and HPLC retention time comparison against both positional isomers) is essential, given the ambiguity in existing database annotations.

Positional Isomer Reference Standard for Analytical Method Development

The distinct physicochemical properties of N-(diphenylmethyl)-4-piperidinamine versus its positional isomer 1-(diphenylmethyl)-4-piperidinamine (CAS 57645-63-3) make it suitable as a reference standard for developing and validating HPLC or LC-MS methods that require chromatographic resolution of regioisomeric piperidinamine impurities [1]. Procurement of the correct CAS registry number is critical for this application.

Chemical Biology Probe in Hsp70-Related Target Validation Studies

Patent literature identifies N,N′-substituted piperidinamine compounds as potential modulators of Hsp70, a molecular chaperone implicated in oncology and neurodegeneration [1]. N-(Diphenylmethyl)-4-piperidinamine may serve as a synthetic intermediate for preparing patent-exemplified derivatives; however, its own activity at Hsp70 has not been independently characterized, and procurement should be linked to a defined synthetic plan rather than an expectation of intrinsic Hsp70 pharmacological activity.

Quote Request

Request a Quote for N-(diphenylmethyl)-4-piperidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.